molecular formula C7H13NO B12793161 2-Oxaindolizidine CAS No. 6833-37-0

2-Oxaindolizidine

Cat. No.: B12793161
CAS No.: 6833-37-0
M. Wt: 127.18 g/mol
InChI Key: HCWAPSMTWACPRW-UHFFFAOYSA-N
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Description

2-Oxaindolizidine is a heterocyclic compound that features a fused ring system containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxaindolizidine typically involves the cyclization of appropriate precursors. One common method includes the radical cyclization of nitrogen-containing precursors. For instance, the reaction of 2-(pyridin-2-yl)acetonitrile with selenium dioxide can yield indolizine derivatives . Another approach involves the use of 1,2-amino alcohols in multicomponent reactions to form oxazolidine rings .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis, such as high-yield cyclization reactions and the use of efficient catalysts, are likely employed. The scalability of these methods would depend on the availability of starting materials and the optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 2-Oxaindolizidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include selenium dioxide and other metal oxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions to achieve substitution.

Major Products:

Mechanism of Action

The mechanism of action of 2-Oxaindolizidine derivatives, particularly those with biological activity, often involves the inhibition of specific enzymes or receptors. For example, oxazolidinone derivatives inhibit bacterial protein synthesis by binding to the ribosomal 50S subunit, preventing the formation of a functional 70S initiation complex . This unique mechanism makes them effective against multidrug-resistant pathogens.

Comparison with Similar Compounds

Uniqueness: this compound’s unique combination of nitrogen and oxygen in its ring structure imparts distinct chemical and biological properties

Properties

CAS No.

6833-37-0

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

3,5,6,7,8,8a-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridine

InChI

InChI=1S/C7H13NO/c1-2-4-8-6-9-5-7(8)3-1/h7H,1-6H2

InChI Key

HCWAPSMTWACPRW-UHFFFAOYSA-N

Canonical SMILES

C1CCN2COCC2C1

Origin of Product

United States

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